Hexa(cyclohexyl)ditin
Overview
Description
Hexa(cyclohexyl)ditin is an organotin compound with the molecular formula C36H66Sn2. It is a white crystalline solid that belongs to the family of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound has been studied for its potential biological activity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa(cyclohexyl)ditin can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction is as follows:
2C6H11MgBr+SnCl4→(C6H11)2SnCl2+2MgBrCl
The resulting dichloride can then be further reacted with additional cyclohexylmagnesium bromide to form this compound:
(C6H11)2SnCl2+4C6H11MgBr→(C6H11)6Sn2+4MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Hexa(cyclohexyl)ditin undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the cyclohexyl groups are replaced by other organic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and Grignard reagents.
Major Products Formed:
Oxidation: Tin oxides such as tin(IV) oxide.
Reduction: Lower oxidation state tin compounds such as tin(II) chloride.
Substitution: Various organotin compounds depending on the substituent used
Scientific Research Applications
Hexa(cyclohexyl)ditin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various organotin compounds that have applications in catalysis, polymer stabilization, and other industrial processes
Mechanism of Action
Hexa(cyclohexyl)ditin can be compared with other similar organotin compounds, such as:
Hexabutylditin: Similar in structure but with butyl groups instead of cyclohexyl groups. It is used in similar applications but has different reactivity and properties.
Hexamethylditin: Contains methyl groups instead of cyclohexyl groups. It is used in microwave-assisted Stille cross-coupling reactions and has different physical and chemical properties.
Uniqueness: this compound is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties influence its reactivity and applications, making it distinct from other organotin compounds .
Comparison with Similar Compounds
- Hexabutylditin
- Hexamethylditin
- Tributyl(1-ethoxyvinyl)tin
- Tribenzyltin chloride .
Properties
InChI |
InChI=1S/6C6H11.2Sn/c6*1-2-4-6-5-3-1;;/h6*1H,2-6H2;; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDFHADZOZZWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-10-7 | |
Record name | NSC227371 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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